4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one
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Overview
Description
4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one is a complex organic compound with the chemical formula C₂₁H₂₇NO₅ . This compound belongs to a group of stereoisomers and is characterized by its unique tetracyclic structure, which includes multiple methoxy groups and a nitrogen atom integrated into the ring system .
Preparation Methods
The synthesis of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[75301,1002,7]heptadeca-2,4,6,11-tetraen-13-one involves several steps, typically starting with the preparation of the core tetracyclic structureThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability .
Chemical Reactions Analysis
4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may produce dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Its interactions with biological molecules are of interest for understanding enzyme mechanisms and receptor binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the nitrogen atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with methoxy groups and nitrogen atoms, such as:
- 5-Hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one .
- (1R,9S,10S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,12-tetraen-11-one .
The uniqueness of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one lies in its specific arrangement of methoxy groups and the position of the nitrogen atom, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3 |
InChI Key |
YRYHFXJRUQQCBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
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